N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . In one work, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The IR spectra of compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis
The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be inferred from their IR spectra. For instance, the disappearance of NH2/NH bands of the precursor thiophene derivatives was observed .Scientific Research Applications
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules such as deoxyribonucleoside cyclic N-acylphosphoramidites, which are crucial for the stereocontrolled synthesis of oligonucleotides. This synthesis involves chemoselective N-acylation and reaction with hexaethylphosphorus triamide, demonstrating the compound's utility in creating specific stereochemical configurations in nucleotide chains (Wilk et al., 2000).
Polymer Science
In the realm of polymer science, derivatives of the compound have been used to create rigid-rod polyamides and polyimides. These polymers exhibit exceptional thermooxidative stability and solubility in polar aprotic solvents, highlighting the compound's versatility in developing materials with specific thermal and chemical resistance properties (Spiliopoulos et al., 1998).
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound have been identified as potent and selective inhibitors of the Met kinase superfamily. This includes the discovery of specific carboxamides demonstrating significant tumor stasis in cancer models, emphasizing the compound's potential as a scaffold for developing targeted cancer therapies (Schroeder et al., 2009).
Material Science
The compound's derivatives have also been explored in material science for the synthesis of new N, N′-disubstituted derivatives of pyromellitic diimide. These derivatives have unique electronic properties, indicating their potential in developing advanced materials for electronic applications (Komissarova et al., 2020).
Antimicrobial Activity
Additionally, some derivatives of the compound have shown promising antimicrobial activity. This includes studies on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating a broader interest in exploring its biological activity spectrum (Kolisnyk et al., 2015).
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-18-13(21)8-7-11(23-14(8)19(2)15(18)22)12(20)17-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZOHWHSWLZZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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